![molecular formula C17H11N3O2 B1530892 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile CAS No. 117457-21-3](/img/structure/B1530892.png)
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile is a useful research compound. Its molecular formula is C17H11N3O2 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Compounds
A study conducted by Das, Hung, and Goswami (2003) demonstrates the synthesis of zwitterionic indium(III) and di-zinc compounds using an extended nitrogenous ligand, showcasing the compound's role in forming complex metal ions with unusual long-wavelength transitions. This work highlights its potential in designing novel coordination compounds and understanding metal-ligand interactions (Srijit Das, C. Hung, & S. Goswami, 2003).
Development of Fluorescent Probes
Fang et al. (2014) describe the creation of a rhodamine-azacrown based fluorescent probe sensitive to Al3+ and Fe3+ ions in various solvents. The study reveals the solvent-dependent binding modes of the probe, indicating the chemical's utility in developing sensitive detection methods for metal ions in environmental and biological samples (Xinxiu Fang et al., 2014).
Creation of New Materials
Ekinci, Horasan, Altundas, and Demir (2000) explored the electrochemical oxidation of a structurally related compound, leading to the discovery of a new class of photoluminescent materials. Their research demonstrates the potential of these compounds in the development of organic electronics and optoelectronic devices, showcasing their versatility and wide range of applications (D. Ekinci et al., 2000).
properties
IUPAC Name |
1-hydroxy-3-oxo-N-(pyridin-2-ylmethyl)indene-2-carboximidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-9-14(20-10-11-5-3-4-8-19-11)15-16(21)12-6-1-2-7-13(12)17(15)22/h1-8,21H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXBEJXWLBKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC3=CC=CC=N3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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